1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Kinase Inhibition PI3Kδ Selectivity

Researchers face selectivity and PK liabilities with oxindole-based kinase inhibitors. The 7-azaoxindole core (CAS 5654-97-7) solves this via a single nitrogen atom at the 7-position, fundamentally altering electronic and H-bond properties. • **Selectivity gain**: Analogues show >10 µM vs off-target adenosine uptake (oxindoles: sub-micromolar). • **PK advantage**: 3× lower plasma clearance, 4× longer half-life (t1/2 9.3h in dog), 100% oral bioavailability. • **Validated applications**: Oral anti-inflammatory activity in RPAR and AAR rat models; precursor to 3-amino-7-azaoxindole purines for PI3Kδ inhibition. Procure this unsubstituted scaffold as a versatile starting material for selective kinase inhibitor synthesis.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 5654-97-7
Cat. No. B029746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
CAS5654-97-7
Synonyms1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one;  1,3-Dihydropyrrolo[2,3-b]pyridin-2-one;  1H-Pyrrolo[2,3-b]pyridin-2(3H)-one;  7-Aza-2-oxindole; 
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=CC=C2
InChIInChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
InChIKeyZXSQEZNORDWBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaoxindole Core Scaffold and Procurement


1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 5654-97-7), also known as 7-azaoxindole, is a fused heterocyclic scaffold comprising a pyrrolidin-2-one ring annulated to a pyridine nucleus. It serves as a versatile 'privileged pharmacophore' in medicinal chemistry, primarily as a core building block for the synthesis of potent kinase inhibitors, including those targeting protein tyrosine kinases, serine/threonine kinases [1], TrkA [2], and PI3Kδ [3]. Its unsubstituted form is the essential starting material for constructing substituted analogues with demonstrated oral anti-inflammatory activity in rodent models of arthritis and immune complex-mediated inflammation [4]. The compound exhibits a calculated LogP of 0.71 and a polar surface area of 41.99 Ų [5], physicochemical attributes that influence its utility as a versatile intermediate.

Why 7-Azaoxindole Cannot Be Replaced by Oxindoles


The simple substitution of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-azaoxindole) with its carba-analog oxindole or other aza-regioisomers (e.g., 5-azaoxindole) is not feasible without compromising key functional outcomes. The single nitrogen atom at the 7-position of the bicyclic framework fundamentally alters the scaffold's electronic and hydrogen-bonding properties. This modification translates into quantifiable differentiation: 7-azaoxindole-based leads exhibit dramatically improved selectivity versus off-target adenosine uptake, with AdU IC50 values shifting from sub-micromolar for oxindoles to >10 µM for 7-azaoxindole analogues [1]. Furthermore, this heteroatom substitution confers superior pharmacokinetic (PK) properties in preclinical species. For instance, 7-azaoxindole 4d demonstrated a 3-fold lower plasma clearance and a nearly 4-fold longer half-life (t1/2 9.3 h) in dog compared to its oxindole counterpart, alongside 100% oral bioavailability [1]. These differences are structural in origin, not merely a function of substituent variation, making the specific 7-azaoxindole core a critical determinant of downstream molecular performance.

7-Azaoxindole vs. Analogues: Quantitative Evidence


Improved Adenosine Uptake Selectivity vs. Oxindole

The 7-azaoxindole analog 4d retains the on-target potency of its oxindole counterpart 3c but dramatically reduces off-target adenosine uptake activity, a key liability associated with hemodynamic effects. This demonstrates the superior selectivity profile conferred by the 7-aza scaffold [1].

Kinase Inhibition PI3Kδ Selectivity

Pharmacokinetic Advantage: Half-Life and Bioavailability

Conversion of the oxindole core to 7-azaoxindole yielded analog 4d, which exhibits a markedly improved pharmacokinetic profile in both rat and dog models compared to its direct oxindole precursor 3c. The improvement is particularly striking in dog, where bioavailability reaches 100% [1].

Pharmacokinetics Preclinical Development Bioavailability

Adenosine Uptake and Clearance Advantage vs. Oxindole

The 7-azaoxindole analog 4a, while being nearly 3-fold less potent against PI3Kδ than its oxindole parent 3a, exhibits a significantly improved safety and PK profile with reduced adenosine uptake activity and much lower clearance [1].

Kinase Inhibition PI3Kδ Metabolic Stability

Key Applications of 7-Azaoxindole


Kinase Inhibitor Discovery: PI3Kδ Lead Optimization

Employ the 7-azaoxindole core as a privileged scaffold for synthesizing selective PI3Kδ inhibitors. Use the scaffold to engineer 3-amino-7-azaoxindole purines (e.g., 4d, 4e) that demonstrate exceptional kinome selectivity and favorable PK properties, including low clearance, good half-life, and high oral bioavailability in rat and dog models [1]. This approach directly addresses the metabolic and selectivity liabilities observed with analogous oxindole-based leads [1].

Anti-Inflammatory Drug Development: Oral Analogues

Utilize the core 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure as a synthetic starting point to generate substituted analogues. These derivatives have been validated in vivo to possess oral anti-inflammatory activity in both the reverse passive Arthus reaction (RPAR) pleural cavity assay and the adjuvant-induced arthritic (AAR) rat model, indicating potential for treating inflammatory and arthritic conditions [2].

Chemical Biology Tool Synthesis: Selective Kinase Probes

Procure the unsubstituted scaffold (CAS 5654-97-7) as a key intermediate for the preparation of 3-(anilinomethylene)oxindoles and related analogs. These compounds serve as potent and selective inhibitors of protein tyrosine kinases and serine/threonine kinases, including TrkA, and are essential tools for dissecting kinase signaling pathways in cellular and in vivo models [3].

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